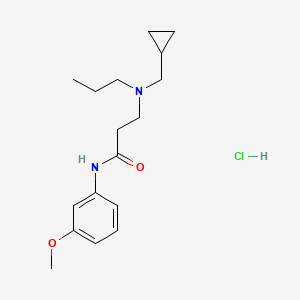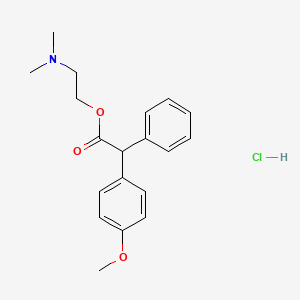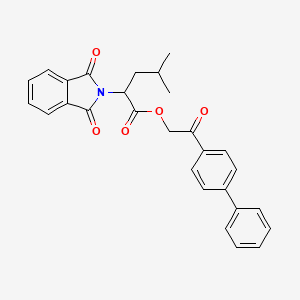
1-(4-ethylbenzyl)-4-(propylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(4-ethylbenzyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PEP, and it belongs to the class of piperazine derivatives. PEP has been found to have a variety of biochemical and physiological effects, and it is believed to have potential therapeutic applications in several areas.
Wirkmechanismus
PEP has been found to interact with several neurotransmitter receptors in the brain, including the serotonin and dopamine receptors. This interaction is thought to be responsible for the various biochemical and physiological effects of PEP. PEP has been found to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and motivation. Additionally, PEP has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects
PEP has been found to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to increase the release of dopamine and serotonin in the brain. This can lead to increased mood and motivation, as well as improved cognitive function. Additionally, PEP has been found to increase the uptake of glucose in the brain, which can lead to improved energy levels and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PEP has several advantages for use in lab experiments. One of the most significant advantages is its ability to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and motivation. Additionally, PEP has been found to have a relatively low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of PEP is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on PEP. One area of interest is the development of new compounds that are structurally similar to PEP but have improved pharmacological properties. Additionally, there is a need for further research on the mechanism of action of PEP, as well as its potential therapeutic applications in several areas, including depression, anxiety, and cognitive disorders. Finally, there is a need for further research on the safety and toxicity profile of PEP, particularly in long-term use.
Wissenschaftliche Forschungsanwendungen
PEP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the study of the mechanism of action of PEP. PEP has been found to interact with several neurotransmitter receptors in the brain, including the serotonin and dopamine receptors. This interaction is thought to be responsible for the various biochemical and physiological effects of PEP.
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S.C2H2O4/c1-3-13-21(19,20)18-11-9-17(10-12-18)14-16-7-5-15(4-2)6-8-16;3-1(4)2(5)6/h5-8H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKRXKSAVXUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944575.png)
![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3944581.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944592.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B3944625.png)
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3944627.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B3944630.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3944642.png)
![(4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3944649.png)


